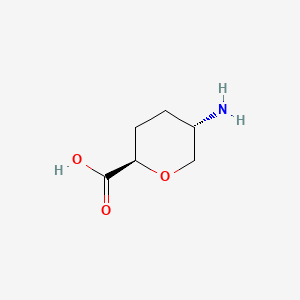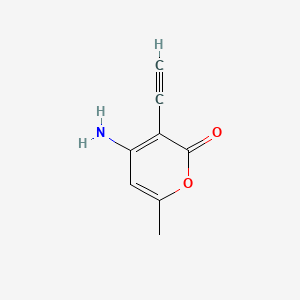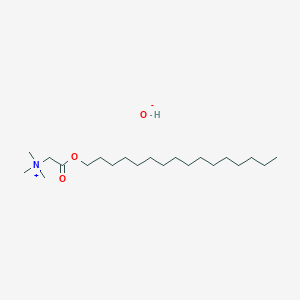
2-(hexadecyloxy)-N,N,N-trimethyl-2-oxoethanaminium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cetyl betaine is typically synthesized through the reaction of cetyl dimethylamine with sodium monochloroacetate. This reaction involves a substitution mechanism where the chlorine atom in sodium monochloroacetate is replaced by the cetyl dimethylamine group, resulting in the formation of cetyl betaine along with sodium chloride and water as byproducts .
Industrial Production Methods
The industrial production of cetyl betaine follows a similar synthetic route but on a larger scale. The process begins with the reaction of cetyl dimethylamine and sodium monochloroacetate under controlled conditions to ensure high yield and purity. The resultant mixture is then processed and dehydrated to obtain cetyl betaine as the end product .
Analyse Chemischer Reaktionen
Types of Reactions
Cetyl betaine primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions under acidic conditions .
Common Reagents and Conditions
Substitution Reactions: Sodium monochloroacetate is commonly used as a reagent in the synthesis of cetyl betaine.
Esterification Reactions: Acid catalysts such as sulfuric acid can be used to facilitate esterification reactions involving cetyl betaine.
Major Products Formed
The major products formed from the substitution reaction are cetyl betaine, sodium chloride, and water. Esterification reactions can yield various esters depending on the reactants used .
Wissenschaftliche Forschungsanwendungen
Cetyl betaine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Cetyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better cleansing and foaming. Additionally, it can interact with proteins and lipids in biological membranes, stabilizing them and enhancing their functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocamidopropyl betaine: Derived from coconut oil, it is another widely used surfactant in personal care products.
Lauramidopropyl betaine: Derived from lauric acid, it is known for its dense foam and conditioning properties.
Coco betaine: Another betaine surfactant derived from coconut oil, used for its mildness and foaming properties.
Uniqueness of Cetyl Betaine
Cetyl betaine is unique due to its long cetyl chain, which imparts superior conditioning and foaming properties compared to other betaines. It also has a longer sustained foam and better viscosity control, making it highly desirable in formulations requiring stable and long-lasting foam .
Eigenschaften
Molekularformel |
C21H45NO3 |
|---|---|
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
(2-hexadecoxy-2-oxoethyl)-trimethylazanium;hydroxide |
InChI |
InChI=1S/C21H44NO2.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
JBVSVBDYRCYACJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
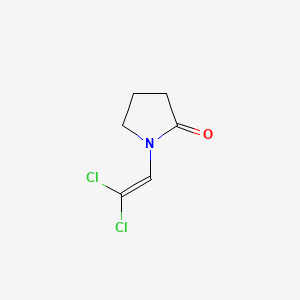
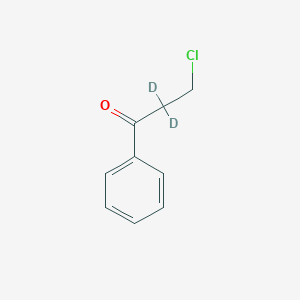
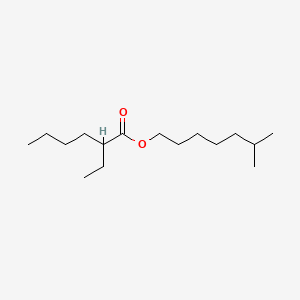
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
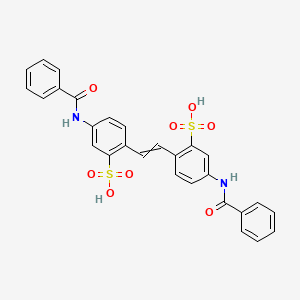
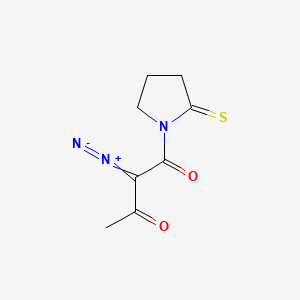
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
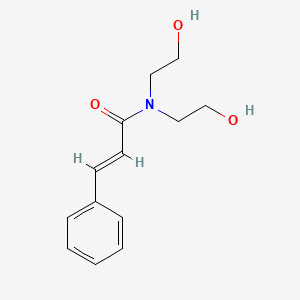

![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
